5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide
Overview
Description
5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide is a chemical compound with a unique structure that includes a bromine atom, a pyridinylmethyl group, and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 4-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the bromine atom and the thiophenesulfonamide group contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(4-pyridinylmethyl)-2-furamide: Similar structure but with a furan ring instead of a thiophene ring.
5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
5-Bromo-N-(4-pyridinylmethyl)-2-thiophenesulfonamide is unique due to the presence of the thiophenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H9BrN2O2S2 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9BrN2O2S2/c11-9-1-2-10(16-9)17(14,15)13-7-8-3-5-12-6-4-8/h1-6,13H,7H2 |
InChI Key |
QSMVBOULCKMAMR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
C1=CN=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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